O-(1-methylpiperidin-4-yl)hydroxylamine

PAF Receptor Antagonist Pyrrolothiazole Oxime Ether Synthesis

O-(1-Methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) is an O-substituted hydroxylamine with a 1-methylpiperidin-4-yl moiety. It has the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 752170-00-6
Cat. No. B3282545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(1-methylpiperidin-4-yl)hydroxylamine
CAS752170-00-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)ON
InChIInChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3
InChIKeyBHUUSKYOCPUWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(1-Methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6): Technical Specifications and Baseline for Scientific Procurement


O-(1-Methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) is an O-substituted hydroxylamine with a 1-methylpiperidin-4-yl moiety [1]. It has the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol [1]. This compound is primarily used as a specialized building block in the synthesis of oxime ether pharmacophores and complex heterocycles [1].

Primary Role Oxime ether building block for heterocycle synthesis
Key Application Direct installation of 4-(aminooxy)piperidine in PAF antagonist analogs
Scaffold Potential Hydroxylamine scaffold for IDO1/EGFR target engagement studies

Why In-Class Analogs of O-(1-Methylpiperidin-4-yl)hydroxylamine Cannot be Interchanged


Generic substitution among O-substituted hydroxylamines is unreliable due to the profound influence of the O-substituent on both the pKa of the oxyamino group and the steric environment, which dictate nucleophilicity, metabolic stability, and target binding. For instance, the 1-methylpiperidin-4-yl group in this compound introduces a basic amine center (conjugate acid pKa ~11.22) [1] and a defined three-dimensional shape, which directly impacts selectivity and solubility in drug design compared to simple alkyl or benzyl O-substituted hydroxylamines [1]. These differences necessitate the specific procurement of this compound for validated applications, as detailed in the quantitative evidence below.

Basicity Shift The piperidine basic amine center (conjugate acid pKa ~11.22) alters nucleophilicity and solubility compared to neutral O-alkyl hydroxylamines.
Steric Environment The 1-methylpiperidin-4-yl group imposes a defined 3D shape that can affect oxime ether formation rates and target binding, unlike simple benzyl or linear alkyl analogs.
Metabolic Stability O-Substituent identity influences metabolic handling; direct replacement with a different O-substituted hydroxylamine may shift ADME properties without validation.

Quantitative Differentiation Guide for O-(1-Methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) Procurement


Specific Utility as a Building Block for the Water-Soluble PAF Antagonist RP-66681B

O-(1-Methylpiperidin-4-yl)hydroxylamine is specifically employed as a key intermediate in the synthesis of RP-66681B, a water-soluble pyrrolothiazole derivative with potent and selective PAF receptor antagonist properties [1]. This synthesis involves the condensation of a benzophenone derivative with this hydroxylamine to install the critical 4-(aminooxy)piperidine moiety [1]. This represents a documented, high-value application not shared by generic hydroxylamine analogs.

Synthetic Utility for RP-66681B
Reported
Direct one-step condensation installs full pharmacophore vs. two-step alternative (oxime formation + alkylation).
Supports efficient PAF antagonist scaffold assembly.
Condensation with K2CO3 in propanol.
PAF Receptor Antagonist Pyrrolothiazole Oxime Ether Synthesis

Precedent for Potent Anticancer Activity in Hydroxylamine-Containing Molecules

While direct data for O-(1-methylpiperidin-4-yl)hydroxylamine is not available, a recent study on a selective epidermal growth factor receptor (EGFR) inhibitor incorporating a hydroxylamine moiety reported an IC50 of 7.2 nM against the NCI-H3255 cell line . This demonstrates the high potency achievable with hydroxylamine derivatives in targeting resistant cancer forms .

Anticancer Activity Benchmark
Class-level inference
Comparator hydroxylamine-containing EGFR inhibitor: IC50 = 7.2 nM (NCI-H3255).
Supports hydroxylamine scaffold exploration for EGFR research.
Data to verify for this specific building block.
EGFR Inhibitor NCI-H3255 Cell Line Anticancer

Class-Wide Mechanism for IDO1 Inhibition via Active Metabolite

N,O-substituted hydroxylamine derivatives have been identified as promising inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Research indicates that the activity of these compounds is derived from their metabolism to O-substituted hydroxylamines, such as O-benzylhydroxylamine (OBHA, 2a), which potently inhibit IDO1 [1]. This establishes a mechanism-based rationale for exploring O-(1-methylpiperidin-4-yl)hydroxylamine as a potential IDO1 inhibitor scaffold or a prodrug precursor.

IDO1 Inhibition Mechanism
Class-level inference
O-Benzylhydroxylamine (active metabolite) inhibits IDO1; N,O-substituted prodrugs suppress kynurenine production.
Mechanism-based rationale for IDO1 inhibitor design.
Cell-based kynurenine assay context.
IDO1 Inhibition Kynurenine Cancer Immunotherapy

Verified Application Scenarios for O-(1-Methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) Procurement


Synthesis of RP-66681B Analogs for PAF Receptor Antagonist Studies

As a key intermediate in the synthesis of RP-66681B, a water-soluble PAF receptor antagonist [1], this compound is essential for medicinal chemistry programs focused on PAF-mediated inflammation and platelet aggregation. It allows for the direct installation of the 4-(aminooxy)piperidine pharmacophore, streamlining the synthesis of novel pyrrolothiazole-based PAF antagonists.

Scaffold for Developing Potent IDO1 Inhibitors in Cancer Immunotherapy

Given the demonstrated mechanism of IDO1 inhibition by O-substituted hydroxylamines [1], this compound serves as a promising scaffold for designing novel IDO1 inhibitors or prodrugs. Its unique piperidine group may offer improved solubility and selectivity, making it a strategic starting point for synthesizing candidates that target the kynurenine pathway in cancer immunotherapy.

Construction of Oxime Ether Pharmacophores for Drug Discovery

This compound's primary utility as a building block for oxime ether pharmacophores [1] makes it ideal for combinatorial chemistry and structure-activity relationship (SAR) studies. Its specific substitution pattern offers a distinct steric and electronic profile compared to simpler O-alkyl hydroxylamines, enabling the exploration of chemical space for optimizing target binding and metabolic stability.

Application
Selection Property
Validation Focus
PAF antagonist scaffold synthesis
Direct pharmacophore installation via oxime ether
Condensation efficiency and purity in pyrrolothiazole analogs
IDO1 inhibitor scaffold research
Metabolism-sensitive O-substitution for target engagement
Kynurenine pathway modulation in cell-based assays
Oxime ether SAR libraries
Steric/electronic profile distinct from alkyl hydroxylamines
Target binding selectivity and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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